1,1,1-trifluorooctan-2-one
Overview
Description
1,1,1-Trifluorooctan-2-one is an organic compound with the molecular formula C8H13F3O. It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorooctan-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4,4-trifluoroethyl acetoacetate with an organic acid in an anhydrous state. This method is advantageous as it avoids the formation of explosive trifluoroacetone hydrate, ensuring a safer production process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain anhydrous conditions. The process typically includes the recycling of organic acids to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorooctan-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, forming various derivatives used in pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Oxidation: Diethylethoxyaluminum is commonly used as a reagent in the Oppenauer oxidation.
Reduction: Hydrogenation reactions often employ catalysts such as palladium on carbon (Pd/C) under high pressure.
Substitution: Reagents like bromine and sulfuric acid are used in bromination reactions to form brominated derivatives.
Major Products Formed
Trifluoropropanol: Formed through reduction, used in solvents and catalysts.
Brominated Derivatives: Formed through substitution, used as synthetic building blocks in pharmaceuticals.
Scientific Research Applications
1,1,1-Trifluorooctan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-trifluorooctan-2-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1,1,1-Trifluorooctan-2-one can be compared with other trifluoromethyl ketones:
1,1,1-Trifluoroacetone: Similar in structure but with a shorter carbon chain, used in similar oxidation reactions.
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl ketone with applications in organic synthesis.
Uniqueness
List of Similar Compounds
- 1,1,1-Trifluoroacetone
- 1,1,1-Trifluoro-2-propanone
- 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one
Properties
IUPAC Name |
1,1,1-trifluorooctan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNESFWZZBKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193063 | |
Record name | 2-Octanone, 1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-60-2 | |
Record name | 2-Octanone, 1,1,1-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octanone, 1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.